N-[[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide
Description
N-[[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and an oxazole ring, making it an interesting subject for synthetic and mechanistic studies.
Properties
IUPAC Name |
N-[[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12(2)16-10-15(23-27-16)19(26)22-11-14-4-3-7-21-18(14)24-8-5-13(6-9-24)17(20)25/h3-4,7,10,12-13H,5-6,8-9,11H2,1-2H3,(H2,20,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGHJLUOHFOGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a halogenated pyridine derivative and a boronic acid.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate nitrile and an aldehyde under acidic conditions.
Final Coupling: The final step involves coupling the piperidine, pyridine, and oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.
Pharmacology: It can be studied for its potential as a therapeutic agent, including its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving its target receptors or enzymes.
Mechanism of Action
The mechanism of action of N-[[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with N-[[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide, particularly in the piperidine and pyridine rings.
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: These compounds also feature a pyridine ring and are used in medicinal chemistry for their biological activities.
Uniqueness
This compound is unique due to its combination of a piperidine ring, a pyridine ring, and an oxazole ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
